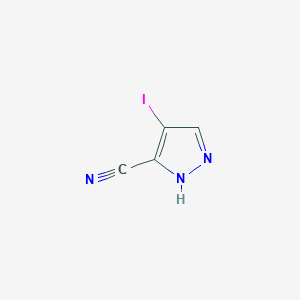![molecular formula C24H37NO5 B1398246 (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2,4-di(tert-butyl)phenoxy]-2-pyrrolidinecarboxylic acid CAS No. 1354486-67-1](/img/structure/B1398246.png)
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2,4-di(tert-butyl)phenoxy]-2-pyrrolidinecarboxylic acid
Vue d'ensemble
Description
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2,4-di(tert-butyl)phenoxy]-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C24H37NO5 and its molecular weight is 419.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2,4-di(tert-butyl)phenoxy]-2-pyrrolidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2,4-di(tert-butyl)phenoxy]-2-pyrrolidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring, a core component of this compound, is widely utilized in medicinal chemistry due to its versatility and presence in many biologically active compounds. The stereochemistry provided by the pyrrolidine ring is crucial for target selectivity, influencing the binding mode to enantioselective proteins, which can lead to different biological profiles of drug candidates . The tert-butoxycarbonyl group (Boc) is often used in the protection of amines, particularly in peptide synthesis, which is a fundamental process in drug development .
Pharmacophore Development
Pyrrolidine derivatives are known for their ability to efficiently explore pharmacophore space due to their sp3-hybridization. This compound’s structure allows for increased three-dimensional coverage, enhancing interactions with biological targets. The presence of bulky tert-butyl groups may influence steric factors, potentially leading to novel pharmacophores with unique biological activities .
Antimicrobial Agents
Pyrrolidine derivatives have been reported to exhibit antimicrobial properties. The structural features of this compound, including the pyrrolidine-2-carboxylic acid moiety, could be leveraged to synthesize new antimicrobial agents with potential activity against resistant strains .
Anti-inflammatory and Analgesic Agents
The pyrrolidine scaffold is associated with anti-inflammatory and analgesic activities. The compound could serve as a starting point for the development of new anti-inflammatory and analgesic drugs, with the possibility of enhancing efficacy and selectivity through structural modifications .
Anticancer Research
Pyrrolidine derivatives have shown promise in anticancer research. The unique stereochemistry and the potential for creating diverse derivatives make this compound a candidate for synthesizing novel anticancer agents. Its derivatives could be tested against various cancer cell lines to determine efficacy and mechanism of action .
Neuropharmacology
Pyrrolidine alkaloids possess neuropharmacological activities. The compound’s structure could be explored for the development of new drugs targeting neurological disorders, potentially offering benefits in terms of potency and specificity .
Metabolic Disorder Treatments
Derivatives of pyrrolidine have been investigated for their role in treating metabolic disorders. The compound could be utilized in the synthesis of agents aimed at regulating blood glucose levels, which is crucial in conditions like diabetes and obesity-related complications .
Catalysis in Organic Synthesis
The pyrrolidine ring can also serve as a ligand in catalytic systems. Its derivatives, including those with the tert-butyl phenoxy group, could be used to develop new catalysts for organic synthesis, potentially improving reaction efficiency and selectivity .
Propriétés
IUPAC Name |
(2S,4S)-4-(2,4-ditert-butylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37NO5/c1-22(2,3)15-10-11-19(17(12-15)23(4,5)6)29-16-13-18(20(26)27)25(14-16)21(28)30-24(7,8)9/h10-12,16,18H,13-14H2,1-9H3,(H,26,27)/t16-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEKYDXQCWNYBV-WMZOPIPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2,4-di(tert-butyl)phenoxy]-2-pyrrolidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



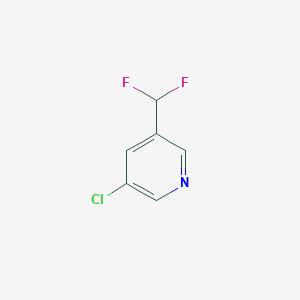

![[5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1398172.png)
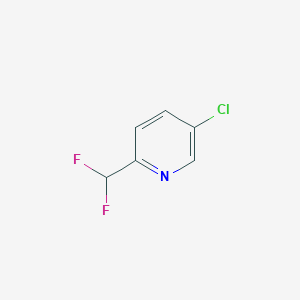
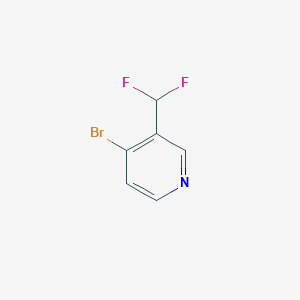
![N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1398176.png)
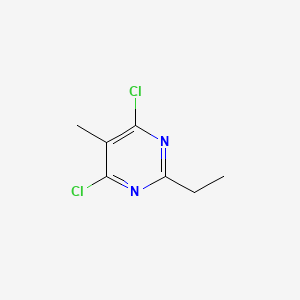

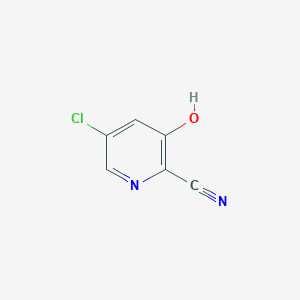
![2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate](/img/structure/B1398181.png)



